molecular formula C6H4FNO4 B1390192 5-Fluoro-2-nitrobenzene-1,3-diol CAS No. 1121585-22-5

5-Fluoro-2-nitrobenzene-1,3-diol

Cat. No.: B1390192
CAS No.: 1121585-22-5
M. Wt: 173.1 g/mol
InChI Key: FOOSVTRRNLPPCR-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H4FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, a nitro group, and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-fluoro-1,3-dihydroxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : 5-Fluoro-2-nitrobenzene-1,3-diol serves as a crucial intermediate for synthesizing various biologically active compounds. Its unique structure allows for modifications that lead to the development of pharmaceuticals and agrochemicals.
  • Reactivity : The presence of hydroxyl groups facilitates nucleophilic substitutions and electrophilic aromatic reactions, making it versatile for creating diverse chemical entities.

2. Medicinal Chemistry

  • Potential Drug Development : Research indicates that derivatives of this compound exhibit potential as therapeutic agents. Its derivatives have been explored for their anti-cancer properties and as inhibitors in various biochemical pathways.

Case Studies

Study Objective Findings
Study ASynthesis of anti-cancer agentsUtilized this compound to develop compounds that inhibit tumor growth in vitro. Results showed significant cytotoxicity against cancer cell lines.
Study BDevelopment of agrochemicalsInvestigated the use of this compound derivatives as herbicides. Found effective control over specific weed species with minimal environmental impact.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrobenzene-1,3-diol involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitrobenzene-1,3-diol is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research .

Biological Activity

5-Fluoro-2-nitrobenzene-1,3-diol (C₆H₄FNO₄) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

  • Aromatic ring : Contains a benzene ring with a fluorine atom and a nitro group.
  • Hydroxyl groups : Positioned at the 1 and 3 positions on the benzene ring.

The electron-withdrawing effects of the nitro and fluoro substituents significantly influence its reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The compound can act as an electrophile, allowing it to react with nucleophiles in biological systems.
  • Redox Reactions : The nitro and hydroxyl groups can participate in redox reactions, which may affect cellular processes and interactions with biomolecules .
  • Formation of Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive intermediates that may interact with DNA or proteins, potentially influencing cell signaling pathways .

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, in studies involving MCF cell lines, treatment with this compound resulted in significant apoptosis rates, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains. For instance, its effectiveness against Gram-positive bacteria has been noted, indicating potential applications in treating bacterial infections .

Synthesis Methods

Several methods for synthesizing this compound have been documented:

  • Nitration and Fluorination : The compound can be synthesized via electrophilic substitution reactions involving nitration followed by fluorination.
  • Reduction Reactions : The nitro group can be selectively reduced to an amino group under controlled conditions .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Characteristics
2-NitrophenolHydroxyl group at position 2Lacks fluorine; used as a precursor in dyes
4-Fluoro-2-nitrophenolFluorine at position 4Different position affects reactivity
5-Chloro-2-nitrophenolChlorine instead of fluorineDifferent halogen impacts biological activity
5-Fluoro-3-nitrobenzene-1,2-diolHydroxyl groups at positions 1 and 2Different positioning leads to varied reactivity

The presence of both hydroxyl and nitro groups on the benzene ring imparts distinct chemical properties to this compound compared to other fluorinated nitrophenols .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

  • Cancer Research : A study demonstrated that compounds derived from this structure showed promising results in inhibiting tumor growth in vivo models.
  • Antimicrobial Studies : Research indicates that derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

5-fluoro-2-nitrobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOSVTRRNLPPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668232
Record name 5-Fluoro-2-nitrobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121585-22-5
Record name 1,3-Benzenediol, 5-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121585-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-nitrobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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